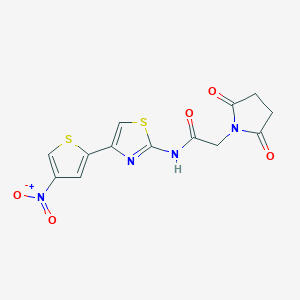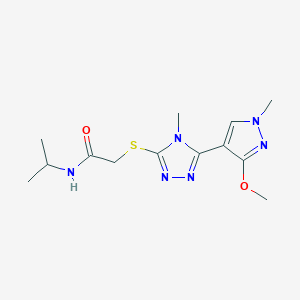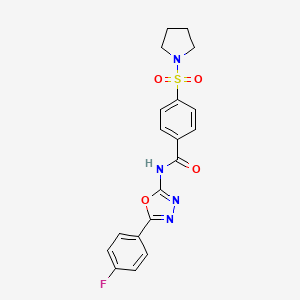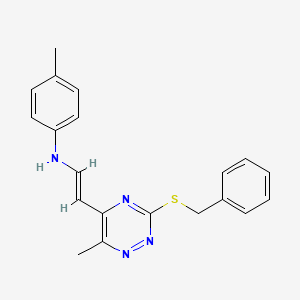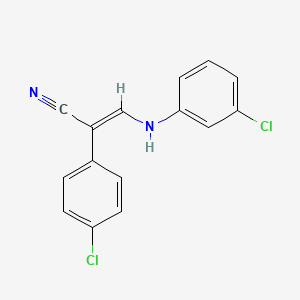
(E)-3-(3-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-Chloroanilino)-2-(4-Chlorophenyl)prop-2-enenitrile, also known as CCA-CPPE, is an organic compound with a wide range of applications in the scientific research field. It has been used in a variety of experiments, such as synthesis, biochemical and physiological effects, and mechanism of action. CCA-CPPE has become a popular compound in the scientific community due to its versatility and effectiveness.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile has been widely used in scientific research due to its versatility and effectiveness. It has been used in a variety of experiments, such as synthesis, biochemical and physiological effects, and mechanism of action. This compound has been used in studies related to cancer, drug delivery, and gene expression. It has also been used in the synthesis of a variety of compounds, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (E)-3-(3-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile is not well understood. However, it is believed to interact with a variety of proteins and enzymes, which may be involved in its biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which may lead to its anti-cancer effects. It has also been shown to interact with DNA, which may be involved in its effects on gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, which may be involved in its anti-cancer effects. This compound has also been shown to interact with DNA, which may be involved in its effects on gene expression. In addition, this compound has been found to be an effective drug delivery agent, as it can be used to target specific cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(3-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile in lab experiments include its effectiveness, versatility, and ease of synthesis. This compound is a relatively simple compound to synthesize and can be produced in large quantities. In addition, it is a very effective compound for a variety of experiments, such as synthesis, biochemical and physiological effects, and mechanism of action. The main limitation of using this compound in lab experiments is the lack of knowledge regarding its mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for (E)-3-(3-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile research. One potential direction is to further investigate its mechanism of action and determine how it interacts with proteins and enzymes. Another potential direction is to explore its potential applications in drug delivery and gene expression. In addition, further research could be done to explore the potential of this compound as an anti-cancer agent. Finally, further research could be done to explore the potential of this compound as a polymer and dye synthesis agent.
Synthesemethoden
The synthesis of (E)-3-(3-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile involves the reaction of 3-chloroaniline and 4-chlorophenylprop-2-enenitrile in a polar aprotic solvent. The reaction is carried out at room temperature for about 30 minutes. After the reaction is complete, the product is isolated and purified by column chromatography. The yield of this compound is usually around 90%.
Eigenschaften
IUPAC Name |
(E)-3-(3-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-13-6-4-11(5-7-13)12(9-18)10-19-15-3-1-2-14(17)8-15/h1-8,10,19H/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPCVIOGVMYBD-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

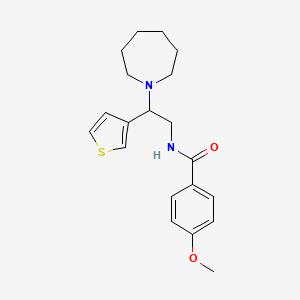

![2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2992727.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2992728.png)
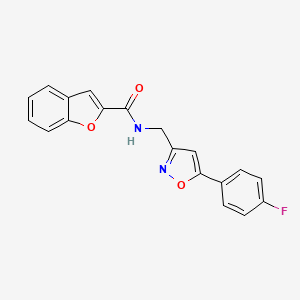
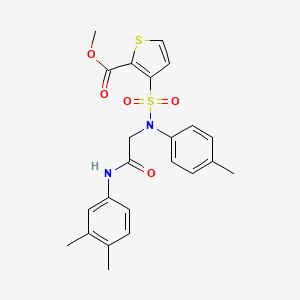
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2992734.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2992736.png)
![N-(1,3-benzodioxol-5-yl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2992737.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2992738.png)
